2-Ethyl-3,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is a chemical compound with the molecular formula C10H16O. It is a cyclic ketone with a unique structure that includes an ethyl group and two methyl groups attached to a cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. Another method is the aldol condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound under basic conditions. Additionally, the Friedel-Crafts acylation can be used, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and potential therapeutic uses.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: This compound is structurally similar but lacks the ethyl group.
2-Cyclohexen-1-one: A simpler structure without the methyl and ethyl groups.
3,5-Dimethyl-2-cyclohexene-1-one: Another similar compound with slight structural differences.
Uniqueness
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications where these structural features are advantageous.
Properties
CAS No. |
93445-22-8 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-ethyl-3,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-9-8(3)5-7(2)6-10(9)11/h7H,4-6H2,1-3H3 |
InChI Key |
HOWVKJXTFWYJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CC(CC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.